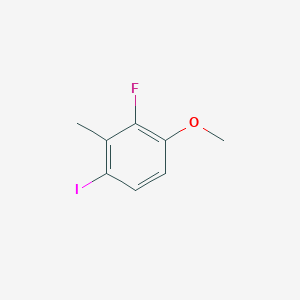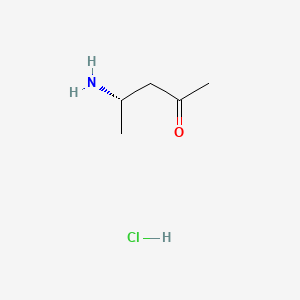
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene is an organic compound with the molecular formula C10H13ClO2 It is a derivative of benzene, where the benzene ring is substituted with a chlorine atom, two methoxymethoxy groups, and two methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene typically involves the chlorination of 2-(methoxymethoxy)-3,5-dimethylbenzene. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position on the benzene ring. Common reagents used in this synthesis include chlorine gas and a suitable solvent such as dichloromethane. The reaction is usually performed at low temperatures to prevent over-chlorination and to achieve high yields of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Análisis De Reacciones Químicas
Types of Reactions
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The methoxymethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the chlorine atom, resulting in the formation of 2-(methoxymethoxy)-3,5-dimethylbenzene.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide, ammonia, or thiols are used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) is commonly employed.
Major Products
Substitution: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzene derivatives.
Oxidation: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzaldehyde or 2-(methoxymethoxy)-3,5-dimethylbenzoic acid.
Reduction: Formation of 2-(methoxymethoxy)-3,5-dimethylbenzene.
Aplicaciones Científicas De Investigación
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various derivatives and functionalized compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene depends on its chemical structure and the specific reactions it undergoes. The chlorine atom and methoxymethoxy groups play a crucial role in its reactivity. The compound can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate biological pathways and result in specific biological effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Chloro-2-methoxybenzene: Similar structure but lacks the methoxymethoxy and methyl groups.
2-Chloroanisole: Contains a chlorine atom and a methoxy group but lacks the methoxymethoxy and methyl groups.
1-Chloro-2-methoxyethane: Contains a chlorine atom and a methoxy group but lacks the benzene ring and methyl groups
Uniqueness
1-Chloro-2-(methoxymethoxy)-3,5-dimethylbenzene is unique due to the presence of both methoxymethoxy and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H13ClO2 |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
1-chloro-2-(methoxymethoxy)-3,5-dimethylbenzene |
InChI |
InChI=1S/C10H13ClO2/c1-7-4-8(2)10(9(11)5-7)13-6-12-3/h4-5H,6H2,1-3H3 |
Clave InChI |
GSHYETSGAPFXAC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1)Cl)OCOC)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(E)-(4-bromo-2-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14029320.png)

![2-Chloro-6,7-dihydro-5H-cyclopenta[B]pyridine-4-carbonitrile](/img/structure/B14029327.png)
![Exo-3-(trifluoromethyl)-8-azabicyclo[3.2.1]octane;hydrochloride](/img/structure/B14029332.png)






![2-Bromo-3-chloro-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14029386.png)
![tert-Butyldiphenyl(((4aR,8R,8aR)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)silane](/img/structure/B14029389.png)

